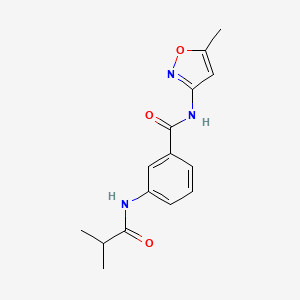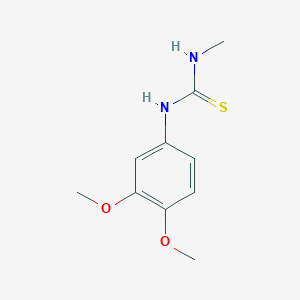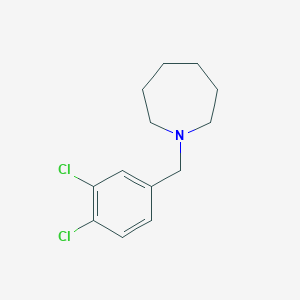
2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first synthesized in the 1990s by GlaxoSmithKline as a potential treatment for metabolic disorders such as obesity and type 2 diabetes. However, it gained popularity in the sports industry as a performance-enhancing drug due to its ability to increase endurance and fat burning.
Mécanisme D'action
2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in fatty acid metabolism, glucose metabolism, and inflammation. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation, which results in increased energy production and fat burning. It also leads to increased glucose uptake and improved glucose metabolism.
Biochemical and Physiological Effects
2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to increase endurance performance, improve glucose metabolism, and reduce inflammation. It has also been shown to increase the expression of genes involved in fatty acid oxidation and decrease the expression of genes involved in fat storage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide in lab experiments is its ability to activate PPARδ, which can lead to changes in gene expression that are relevant to various fields of research. However, one limitation is that it has been shown to have potential side effects, such as the development of cancer in animal studies. Therefore, caution must be taken when using 2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide in lab experiments.
Orientations Futures
There are several potential future directions for research on 2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide. One direction is to investigate its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another direction is to investigate its effects on inflammation and immune function. Additionally, further research is needed to better understand its potential side effects and safety profile.
Méthodes De Synthèse
The synthesis of 2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide involves several steps, starting with the reaction of 4-cyanophenol with ethyl chloroacetate to form 4-cyanophenoxyethyl acetate. This intermediate is then reacted with 2-ethylphenylmagnesium bromide to form the final product, 2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide. The synthesis process is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide has been extensively studied for its potential applications in various fields of research. In the field of sports science, it has been investigated for its ability to enhance endurance performance and fat burning. In animal studies, 2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide has been shown to increase the expression of genes involved in fatty acid oxidation and improve glucose metabolism. It has also been studied for its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes.
Propriétés
IUPAC Name |
2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-14-5-3-4-6-16(14)19-17(20)12-21-15-9-7-13(11-18)8-10-15/h3-10H,2,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLVLCYTQUVHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5765118.png)
![2-(N-butylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5765128.png)
![methyl 2-[(3,4-dihydro-1(2H)-quinolinylcarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5765131.png)
![3-(2-furyl)-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5765136.png)

![methyl 2-(isonicotinoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5765141.png)





